2-Oxo-4-(thiophen-2-yl)but-3-enoic acid
Description
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid is a heterocyclic organic compound characterized by a conjugated enone system (C=O and C=C bonds) and a thiophene ring at the 4-position. The molecular backbone consists of a but-3-enoic acid chain with a ketone group at C2, which confers unique electronic properties and reactivity.
Properties
CAS No. |
6052-54-6 |
|---|---|
Molecular Formula |
C8H6O3S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-oxo-4-thiophen-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11) |
InChI Key |
NAYMUXHDTVARLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid typically involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Ethyl 4-Oxo-4-(thiophen-2-yl)butanoate
Molecular Formula : C10H12O3S
Structural Features :
- Thiophen-2-yl group at C3.
- Butanoate ester (lacks the C2-C3 double bond present in the target compound). Key Differences:
- The absence of the α,β-unsaturated ketone (enone) reduces conjugation, affecting UV absorption and reactivity in Michael addition reactions.
(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic Acid
Molecular Formula : C12H12N2O5S
Structural Features :
- Thiophene ring substituted with ethyl and methoxycarbonyl groups.
- Amino linker between the thiophene and enone system. Key Differences:
- The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes).
2-Oxo-4-(3-furanyl)but-3-enoic Acid
Molecular Formula : C8H6O4
Structural Features :
- Furanyl ring (oxygen-containing heterocycle) replaces thiophene.
Key Differences : - Furanyl’s lower aromaticity and electronegativity compared to thiophene reduce electron delocalization, affecting redox properties.
- Oxygen’s lone pairs may engage in different hydrogen-bonding interactions, influencing solubility and crystallinity .
2-(5-Bromothiophen-2-yl)propanoic Acid
Molecular Formula : C7H7BrO2S
Structural Features :
- Bromine substituent on the thiophene ring.
- Propanoic acid chain (shorter than the target compound’s butenoic acid). Key Differences:
- Bromine enhances electrophilic substitution reactivity on the thiophene ring.
- Shorter chain length reduces steric effects but limits conjugation with the carboxylic acid group .
Data Table: Structural and Functional Comparison
Key Research Findings
- Reactivity: The enone system in this compound facilitates Michael additions and Diels-Alder reactions, critical for synthesizing heterocyclic pharmaceuticals .
- Biological Activity: Thiophene derivatives exhibit antioxidant and enzyme-inhibitory properties, with substitution patterns (e.g., amino or bromine groups) modulating target specificity .
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